Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:
Synthesis of 4-chloroquinazoline: This is achieved by reacting anthranilic acid with formamide to form quinazoline, which is then chlorinated.
Formation of thioacetamide intermediate: The 4-chloroquinazoline is reacted with potassium thioacetate to form the thioacetamide intermediate.
Chemical Reactions Analysis
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive quinazoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer.
Pathway Modulation: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be compared with other quinazoline derivatives:
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate: This compound has a similar structure but includes a benzoate group, which may alter its biological activity and solubility.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: This derivative has shown significant anti-influenza virus activity, highlighting the diverse potential of quinazoline-based compounds.
This compound stands out due to its unique combination of a quinazoline moiety with a thioacetamido group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMLPQWZUCSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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